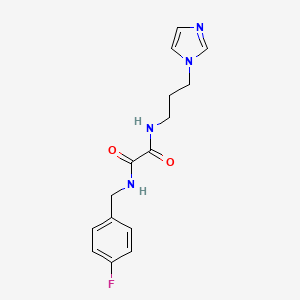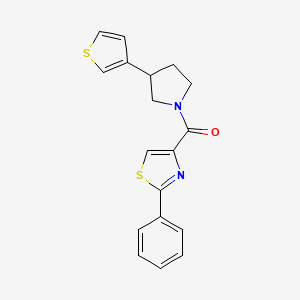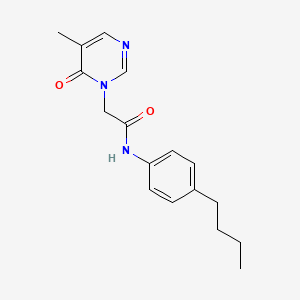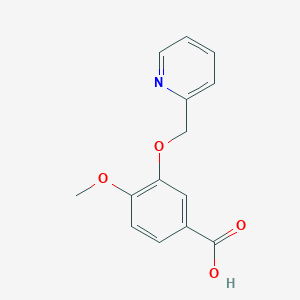![molecular formula C7H5N3S2 B2709273 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-08-8](/img/structure/B2709273.png)
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C7H5N3S2 and a molecular weight of 195.26 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a cyanomethyl group, a sulfanyl group, and an isothiazole ring .
Vorbereitungsmethoden
The synthesis of 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-methyl-4-isothiazolecarbonitrile with cyanomethyl sulfide in the presence of a base . The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 50-70°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted isothiazoles and related compounds .
Wissenschaftliche Forschungsanwendungen
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups . The cyanomethyl and sulfanyl groups play a crucial role in its binding affinity and specificity towards these targets . The isothiazole ring provides a stable scaffold that enhances the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile can be compared with other similar compounds, such as:
3-[(Cyanomethyl)sulfanyl]-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile: This compound has an additional methylsulfanyl group, which can alter its chemical properties and reactivity.
3-[(Cyanomethyl)sulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile: This compound has a similar structure but differs in the position of the isothiazole ring, which can affect its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
3-(cyanomethylsulfanyl)-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c1-5-6(4-9)7(10-12-5)11-3-2-8/h3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZDVSVYWDQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide](/img/structure/B2709193.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2709197.png)


![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709201.png)



![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2709209.png)

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
